molecular formula C9H9NO2 B136583 2-Propenoic acid, 2-amino-3-phenyl- CAS No. 155172-79-5

2-Propenoic acid, 2-amino-3-phenyl-

Cat. No. B136583
CAS RN: 155172-79-5
M. Wt: 163.17 g/mol
InChI Key: YWIQQKOKNPPGDO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that is also known as Phenylalanine acrylamide. It is an amino acid derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have important biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-amino-3-phenyl- is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and elastase. Additionally, it has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-Propenoic acid, 2-amino-3-phenyl- has been shown to have important biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can have important implications for the treatment of diseases. Additionally, it has been shown to interact with the GABA receptor, which can affect neurotransmitter release and have important implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its ability to modify the properties of proteins and peptides. This can be useful for studying the structure and function of these molecules. Additionally, it has been shown to be an effective tool for the synthesis of bioactive compounds.
One of the limitations of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions.

Future Directions

There are many future directions for the study of 2-Propenoic acid, 2-amino-3-phenyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in the treatment of diseases. Finally, there is a need for further research into the potential toxicity of this compound and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, 2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that has important applications in scientific research. It has been synthesized using various methods and has been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.

Synthesis Methods

The synthesis of 2-Propenoic acid, 2-amino-3-phenyl- can be achieved through various methods. One of the most common methods is the reaction of phenylalanine with acryloyl chloride. This reaction results in the formation of Phenylalanine acrylamide, which can be further purified using column chromatography. Another method involves the reaction of phenylalanine with acrylonitrile in the presence of a catalyst to produce the desired compound.

Scientific Research Applications

2-Propenoic acid, 2-amino-3-phenyl- has been widely studied for its potential applications in scientific research. One of the most important applications of this compound is in the field of protein engineering. It has been shown to be an effective tool for modifying the properties of proteins and peptides. Additionally, it has been used in the synthesis of various bioactive compounds, including inhibitors of enzymes and receptors.

properties

CAS RN

155172-79-5

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(E)-2-amino-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+

InChI Key

YWIQQKOKNPPGDO-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/N

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N

synonyms

2,3-didehydrophenylalanine
alpha-aminocinnamate
dehydrophenylalanine
phenyldehydroalanine
phenyldehydroalanine, (E)-isomer
phenyldehydroalanine, (Z)-isomer
phenyldehydroalanine, sodium salt

Origin of Product

United States

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